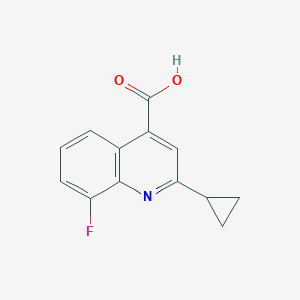
2-Cyclopropyl-8-fluoroquinoline-4-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Cyclopropyl-8-fluoroquinoline-4-carboxylic acid is a member of the fluoroquinolone family, which is known for its broad-spectrum antibacterial properties. This compound is characterized by the presence of a cyclopropyl group at the second position and a fluorine atom at the eighth position of the quinoline ring, along with a carboxylic acid group at the fourth position. The unique structural features of this compound contribute to its potent biological activities.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclopropyl-8-fluoroquinoline-4-carboxylic acid typically involves the cyclization of appropriate precursors. One common method is the Gould-Jacobs reaction, where an aniline derivative undergoes cyclization in the presence of polyphosphoric acid . Another approach involves the Friedländer synthesis, which uses ortho-substituted aniline and an aldehyde or ketone with a reactive methylene group .
Industrial Production Methods
Industrial production of this compound often employs large-scale batch reactors where the reaction conditions are optimized for yield and purity. The use of transition metal catalysts and green chemistry protocols, such as ionic liquid-mediated reactions, are also explored to enhance the efficiency and environmental sustainability of the production process .
化学反应分析
Types of Reactions
2-Cyclopropyl-8-fluoroquinoline-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline ring to a dihydroquinoline derivative.
Substitution: Halogenation, nitration, and sulfonation reactions can introduce different substituents into the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, nitric acid, and sulfuric acid are employed under controlled conditions.
Major Products
The major products formed from these reactions include various substituted quinoline derivatives, which can be further functionalized for specific applications .
科学研究应用
2-Cyclopropyl-8-fluoroquinoline-4-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its interactions with biological macromolecules.
Medicine: It serves as a lead compound for the development of new antibacterial agents.
Industry: The compound is used in the production of pharmaceuticals and agrochemicals
作用机制
The mechanism of action of 2-Cyclopropyl-8-fluoroquinoline-4-carboxylic acid involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication and transcription. By binding to these enzymes, the compound prevents the supercoiling of DNA, leading to the disruption of bacterial cell division and ultimately cell death .
相似化合物的比较
Similar Compounds
- Norfloxacin
- Pefloxacin
- Ciprofloxacin
- Ofloxacin
Uniqueness
2-Cyclopropyl-8-fluoroquinoline-4-carboxylic acid is unique due to its specific substitution pattern, which enhances its antibacterial activity and spectrum compared to other fluoroquinolones. The presence of the cyclopropyl group and the fluorine atom at specific positions contributes to its higher potency and reduced resistance development .
属性
分子式 |
C13H10FNO2 |
|---|---|
分子量 |
231.22 g/mol |
IUPAC 名称 |
2-cyclopropyl-8-fluoroquinoline-4-carboxylic acid |
InChI |
InChI=1S/C13H10FNO2/c14-10-3-1-2-8-9(13(16)17)6-11(7-4-5-7)15-12(8)10/h1-3,6-7H,4-5H2,(H,16,17) |
InChI 键 |
PNOZRMQXWSVAND-UHFFFAOYSA-N |
规范 SMILES |
C1CC1C2=NC3=C(C=CC=C3F)C(=C2)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















